![molecular formula C20H23NSe B12639570 6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate CAS No. 919488-44-1](/img/structure/B12639570.png)
6-(4'-Methyl[1,1'-biphenyl]-4-yl)hexyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is an organoselenium compound that contains a selenocyanate group (-SeCN) attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate typically involves the reaction of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl bromide with potassium selenocyanate in an appropriate solvent such as acetone or ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate can undergo various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Seleninic acid derivatives.
Reduction: Selenol compounds.
Substitution: Corresponding amine or thiol derivatives.
Applications De Recherche Scientifique
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Investigated for its potential antioxidant properties and ability to modulate biological pathways.
Industry: Potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate involves its interaction with biological molecules and pathways. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular processes. These reactive species can target specific molecular pathways, such as those involved in oxidative stress response and apoptosis, thereby exerting their biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl[1,1’-biphenyl]-4-yl selenocyanate: Similar structure but lacks the hexyl chain.
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl thiocyanate: Contains a thiocyanate group instead of a selenocyanate group.
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl cyanate: Contains a cyanate group instead of a selenocyanate group.
Uniqueness
6-(4’-Methyl[1,1’-biphenyl]-4-yl)hexyl selenocyanate is unique due to the presence of the selenocyanate group, which imparts distinct chemical and biological properties. The selenium atom in the selenocyanate group can participate in redox reactions, making this compound particularly interesting for applications in antioxidant research and potential therapeutic uses.
Propriétés
Numéro CAS |
919488-44-1 |
|---|---|
Formule moléculaire |
C20H23NSe |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
6-[4-(4-methylphenyl)phenyl]hexyl selenocyanate |
InChI |
InChI=1S/C20H23NSe/c1-17-7-11-19(12-8-17)20-13-9-18(10-14-20)6-4-2-3-5-15-22-16-21/h7-14H,2-6,15H2,1H3 |
Clé InChI |
IHWYMPIRGTUUPB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC[Se]C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-4-[3-(2-methylpropyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]piperazine-1-carbothioamide](/img/structure/B12639488.png)
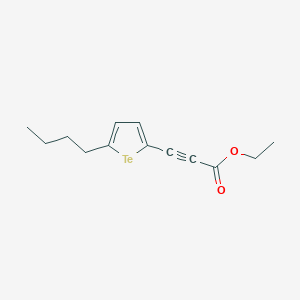
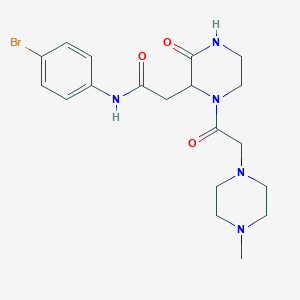
![4-[1-Amino-2-(2-phenoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12639513.png)
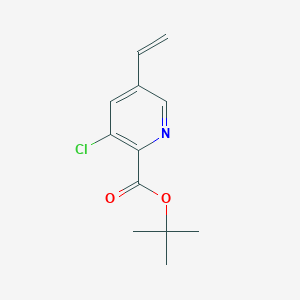

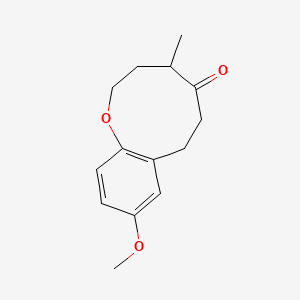


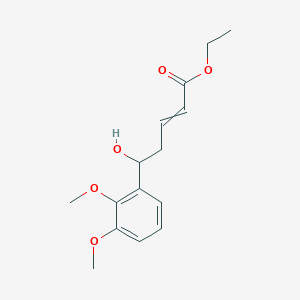
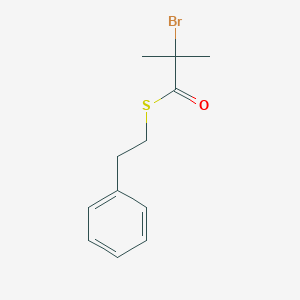
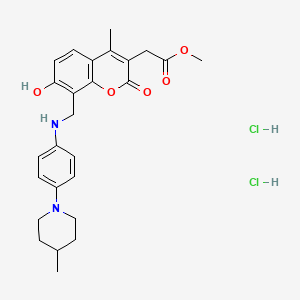
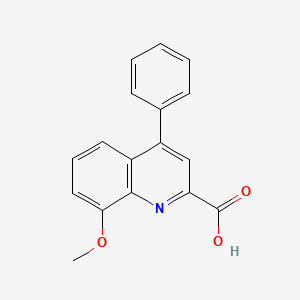
![4-[4-(1H-indazol-3-yl)triazol-1-yl]-2-methoxy-N,N-dimethylbenzamide](/img/structure/B12639579.png)
